Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Description
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate (CAS 58168-20-0) is a multifunctional thiophene derivative with applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₁₂H₁₄N₂O₄S, and it features a thiophene core substituted with amino (-NH₂), cyano (-CN), ethoxycarbonylmethyl (-CH₂COOEt), and ethoxycarbonyl (-COOEt) groups (Figure 1).
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-3-17-9(15)5-7-8(6-13)11(14)19-10(7)12(16)18-4-2/h3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAGIUJSXKJCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=C1C#N)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372423 | |
| Record name | Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58168-20-0 | |
| Record name | Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-AMINO-4-CYANO-3-(2-ETHOXY-2-OXOETHYL)THIOPHENE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
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Diazotization : The amino precursor (1.57 g, 5 mmol) is dissolved in 70% H₂SO₄ (13 mL) and treated with NaNO₂ (0.4 g, 5.7 mmol) at 0–5°C for 30 minutes. This generates a diazonium salt intermediate.
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Bromination : The diazonium solution is transferred to HBr containing CuBr (1 g, 7 mmol). After overnight stirring, bromine replaces the diazo group, forming the C–Br bond.
Yield and Purification
Table 1: Key Parameters for Sandmeyer Reaction
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (diazotization), RT (bromination) |
| Reaction Time | 30 min (diazotization), 12 hr (bromination) |
| Solvent System | H₂SO₄ (70%), HBr/CuBr |
| Recrystallization Solvent | Petroleum ether |
Nucleophilic Substitution with Alkoxycarbonyl Alkyl Bromides
Industrial-scale synthesis employs nucleophilic substitution to introduce ethoxycarbonylmethyl groups. This method avoids hazardous diazonium intermediates and improves scalability.
Reaction Protocol
Industrial Optimization
Table 2: Industrial Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Tetrabutylammonium bromide |
| Temperature | Reflux (56–60°C) |
| Solvent | Acetone |
| Scale | Up to 400 kg substrate |
Multi-Step Synthesis from Dimethyl 3-Oxoglutarate
A patented route involves constructing the thiophene ring de novo using dimethyl 3-oxoglutarate and malonitrile.
Reaction Sequence
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Condensation : Dimethyl 3-oxoglutarate reacts with malonitrile in methanol with morpholine (1:1.05 molar ratio) to form a cyclic intermediate.
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Sulfur Incorporation : Elemental sulfur is added under reflux to form the thiophene core.
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Esterification : Ethyl bromoacetate introduces the ethoxy-2-oxoethyl group.
Advantages
Table 3: Multi-Step Synthesis Metrics
| Step | Yield | Key Reagent |
|---|---|---|
| Condensation | 85% | Malonitrile |
| Sulfur Cyclization | 90% | Elemental sulfur |
| Esterification | 77% | Ethyl bromoacetate |
Comparative Analysis of Methods
Industrial Applicability
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Pharmaceutical Synthesis : The nucleophilic substitution route is preferred for strontium ranelate production due to compliance with green chemistry principles.
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Small-Scale Research : Sandmeyer reaction remains popular for its simplicity.
Purification and Characterization
Recrystallization
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Basic Information
- Molecular Formula : C12H14N2O4S
- Molecular Weight : 282.32 g/mol
- Melting Point : 134-139 °C
- Solubility : Slightly soluble in chloroform and methanol
- Density : 1.31 g/cm³
Structural Characteristics
The compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for various chemical reactions and applications. The presence of functional groups such as amino, cyano, and ethoxycarbonyl enhances its reactivity and potential as an intermediate in organic synthesis.
Medicinal Chemistry
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate has been explored for its potential in drug development, particularly as an intermediate for synthesizing biologically active compounds.
Case Studies
- Thienopyrimidine Derivatives : Research indicates that this compound can serve as a precursor for thienopyrimidine derivatives, which exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer effects .
| Compound | Activity | Reference |
|---|---|---|
| Thienopyrimidine | Anti-cancer | Liu et al., 2008 |
| Thienopyrimidine | Anti-inflammatory | Padmavathi et al., 2011 |
Organic Synthesis
The compound is utilized in various synthetic pathways due to its reactivity. It acts as a building block for more complex molecules.
Synthetic Pathways
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Sandmeyer Reaction : this compound is used to synthesize halogenated thiophenes, which are valuable in pharmaceuticals .
- Reaction Conditions : The compound is reacted with sodium nitrite and a copper salt under acidic conditions.
- Formation of Thienothienopyrimidines : This compound has been noted as an important intermediate for synthesizing thienothienopyrimidine derivatives, which are thought to be biologically active .
Materials Science
Due to its unique electronic properties, this compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Potential Applications
- Conductive Polymers : Its thiophene moiety can contribute to the conductivity of polymeric materials.
| Application | Material Type | Reference |
|---|---|---|
| OLEDs | Organic Semiconductors | Research on thiophene derivatives |
| OPVs | Photovoltaic Materials | Emerging studies |
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Key Properties:
- Melting Point : 134–139°C
- Molecular Weight : 282.31 g/mol
- Synthesis : Typically prepared via Gewald’s multicomponent reaction, involving condensation of ketones, activated nitriles, and elemental sulfur in the presence of a base (e.g., triethylamine).
Comparison with Similar Thiophene Derivatives
Thiophene derivatives share structural similarities but exhibit variations in substituents, physicochemical properties, and applications. Below is a comparative analysis of key analogues (Table 1).
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Observations:
Substituent Effects: The ethoxycarbonylmethyl group in the target compound enhances solubility and reactivity compared to simpler methyl or phenyl substituents.
Thermal Stability :
- Benzo[b]thiophene derivatives (e.g., ) show higher melting points (174–178°C) due to rigid fused-ring systems.
Applications :
Biological Activity
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate (CAS No. 58168-20-0) is a synthetic compound characterized by its unique thiophene structure, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 282.32 g/mol. The compound features various functional groups, including an amino group, a cyano group, and an ethoxycarbonyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄S |
| Molecular Weight | 282.32 g/mol |
| Solubility | Moderately soluble in water |
| Bioavailability Score | 0.55 |
| Log S (ESOL) | -2.73 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription.
Antitubercular Activity
A study highlighted the potential of thiophene derivatives in treating tuberculosis (TB). The compounds demonstrated activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. In vitro tests showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL for effective derivatives, suggesting that this compound could be explored further as a candidate for TB treatment .
Antiosteoporotic Effects
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene derivatives have been investigated for their role in enhancing bone formation and reducing resorption. These compounds serve as intermediates in synthesizing strontium ranelate, an established antiosteoporotic agent. The biological activity is attributed to their ability to modulate osteoblast and osteoclast functions, promoting bone health .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated various thiophene derivatives against pathogenic bacteria and fungi, noting that those with similar structures to Ethyl 5-amino compounds exhibited strong antimicrobial effects, particularly against resistant strains .
- Molecular Docking Studies : In silico docking studies have identified potential targets for Ethyl 5-amino derivatives, including enoyl-acyl carrier protein reductase (InhA), which is crucial in the fatty acid biosynthesis pathway of bacteria . These findings suggest that the compound may act as a competitive inhibitor for these targets.
- Safety Profiles : Preliminary toxicity assessments indicate that derivatives of Ethyl 5-amino compounds show low toxicity levels in vitro and in silico models. This safety profile enhances their potential as therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate?
The compound is synthesized via a Gewald-like reaction. A typical procedure involves reacting ethyl acetoacetate with elemental sulfur and malononitrile or ethyl cyanoacetate in ethanol under reflux, catalyzed by triethylamine. After 3 hours, the mixture is cooled, neutralized with HCl, and crystallized from ethanol . Modifications include using sodium hydroxide for diazonium salt coupling to introduce hydrazone derivatives (e.g., 3a–3d) . Purity is ensured by recrystallization, with yields averaging 70–85% depending on substituents .
Q. How is the compound’s purity assessed in academic research?
Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). For example, ¹H NMR in CDCl₃ reveals characteristic peaks: δ 1.3–1.4 ppm (ethoxy CH₃), δ 4.2–4.4 ppm (ethoxy CH₂), and δ 6.8–7.2 ppm (thiophene protons). Mass spectrometry (MS) confirms the molecular ion peak at m/z 282.3 (C₁₂H₁₄N₂O₄S) .
Q. What spectroscopic and crystallographic methods confirm its molecular structure?
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in ethanol. SHELXL (SHELX-97) refines the structure, with typical R-factors < 0.05 . Spectroscopic data include:
- IR : ν 2200 cm⁻¹ (C≡N stretch), 1700 cm⁻¹ (ester C=O).
- ¹³C NMR : δ 165 ppm (ester C=O), δ 115 ppm (C≡N) .
Advanced Research Questions
Q. What derivatization strategies enhance its reactivity for pharmacological applications?
The amino and cyano groups enable functionalization:
- Hydrazone formation : Diazotized aniline derivatives (e.g., 3a–3d) are synthesized under basic conditions (NaOH, 0–5°C) to introduce aryl groups .
- Thiazolidinone rings : Reaction with mercaptoacetic acid and ZnCl₂ in dioxane forms fused heterocycles, increasing bioactivity .
- Styryl derivatives : Condensation with aromatic aldehydes (e.g., 5a–5c) under acidic conditions extends π-conjugation for optoelectronic studies .
Q. How does its structure influence biological activity, particularly in drug development?
As a key intermediate in strontium ranelate (osteoporosis drug), the thiophene core and electron-withdrawing groups (cyano, ester) enhance bone tissue selectivity. Structure-activity relationship (SAR) studies show:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization occurs during esterification. Solutions include:
Q. How can researchers resolve contradictory data in reaction mechanisms?
Conflicts in cyclization pathways (e.g., Gewald vs. Hantzsch mechanisms) are addressed via:
- Isotopic labeling : ¹⁵N-labeled malononitrile tracks nitrogen incorporation into the thiophene ring .
- Kinetic studies : Monitor intermediate formation via in situ FTIR to distinguish between stepwise and concerted mechanisms .
- Computational modeling : Density functional theory (DFT) calculates activation energies for competing pathways .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Reflux time (ethanol) | 3 hours | 70–85 | |
| Crystallization solvent | Ethanol/water (7:3) | 90 | |
| Catalyst | Triethylamine (0.5 mL) | 75 |
Q. Table 2. Analytical Data
| Technique | Key Observation | Significance |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 ppm (triplet, CH₃) | Confirms ethoxy groups |
| MS (ESI+) | m/z 282.3 [M+H]⁺ | Validates molecular weight |
| X-ray diffraction | Space group P2₁2₁2₁ | Resolves stereochemistry |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
